Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate

Hydrogen bond acceptor count Medicinal chemistry building block Spiro scaffold optimization

Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate (CAS 1396854-63-9) is a spirocyclic ester derivative with molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol. The compound features a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core coupled to a 4-oxobutanoate ethyl ester side chain via an amide linkage.

Molecular Formula C14H23NO5
Molecular Weight 285.34
CAS No. 1396854-63-9
Cat. No. B2776895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate
CAS1396854-63-9
Molecular FormulaC14H23NO5
Molecular Weight285.34
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CC2(C1)COC(OC2)(C)C
InChIInChI=1S/C14H23NO5/c1-4-18-12(17)6-5-11(16)15-7-14(8-15)9-19-13(2,3)20-10-14/h4-10H2,1-3H3
InChIKeyQOTLGOHJOSLQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate (CAS 1396854-63-9): Spirocyclic Building Block Procurement Guide


Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate (CAS 1396854-63-9) is a spirocyclic ester derivative with molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol [1]. The compound features a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core coupled to a 4-oxobutanoate ethyl ester side chain via an amide linkage . Computed physicochemical properties include XLogP3-AA −0.1, five hydrogen bond acceptor sites, and zero hydrogen bond donors, indicating a moderately polar, acceptor-rich pharmacophore with limited hydrophobicity [1]. The compound is catalogued as a heterocyclic building block and is available from specialty chemical suppliers for research use only .

6,8-Dioxa-2-azaspiro[3.5]nonane core – spirocyclic building block with conformational restriction
4-Oxobutanoate ethyl ester side chain – provides polar, acceptor-rich extension for lead elaboration
Research use only – suited for MedChem SAR, library synthesis, and fragment growth campaigns

Why Generic Spirocyclic Building Blocks Cannot Simply Replace Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate in MedChem Campaigns


Spirocyclic building blocks are prized in medicinal chemistry for their ability to impart three-dimensionality and conformational restriction to lead compounds. However, within the azaspiro[3.5]nonane family, seemingly minor structural variations—such as the presence or absence of the ketal oxygen atoms, the dimethyl substitution pattern, or the nature of the N-acyl side chain—determine critical properties including lipophilicity, hydrogen bond potential, and metabolic stability [1]. The 6,8-dioxa-2-azaspiro[3.5]nonane scaffold is structurally distinct from the more commonly deployed 7-azaspiro[3.5]nonane FAAH inhibitor scaffold, and the 4-oxobutanoate ester tail introduces an additional carbonyl acceptor and rotatable bonds absent in simpler N-functionalized analogs [2]. As a consequence, compounds that appear superficially similar can exhibit divergent solubility, permeability, and target engagement profiles, making blind interchange of spirocyclic building blocks a significant risk in SAR exploration and procurement planning [1].

Acceptor profile mismatch

Simpler N-acyl or parent spiro analogs lack the 4-oxobutanoate ester’s additional carbonyl acceptors, which may shift polar interaction patterns in target engagement models.

Lipophilicity and flexibility divergence

Phenyl-containing or rigid-core spiro analogs can present different logP and rotatable bond profiles, potentially altering solubility, permeability, and conformational sampling during SAR exploration.

Scaffold class mismatch

7-Azaspiro[3.5]nonane FAAH inhibitor cores and 1,4-dioxa-8-azaspiro[4.5]decane esters belong to structurally distinct spiro families; their binding and ADME behavior may not transfer to the 6,8-dioxa-2-azaspiro[3.5]nonane system.

Quantitative Differentiation Evidence for Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate (CAS 1396854-63-9) Relative to In-Class Analogs


Hydrogen Bond Acceptor Capacity Differentiates the 4-Oxobutanoate Ester from Simpler N-Acyl Spiro Analogs

The presence of the 4-oxobutanoate ethyl ester side chain introduces a ketone carbonyl and an ester carbonyl in addition to the amide carbonyl linking to the spiro nitrogen, yielding a total of 5 computed hydrogen bond acceptor sites [1]. In contrast, the parent scaffold 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 156720-75-1) contains only 2 heteroatom acceptors (one nitrogen, two oxygen atoms in the ketal ring, but the secondary amine can also act as a donor), and simple N-acetyl derivatives such as 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone possess 3–4 acceptor sites depending on the acyl substituent [2]. This difference in acceptor count is quantifiable and impacts the ability of the compound to engage in polar interactions with biological targets [1].

H-bond acceptors
Class-level inference
5 acceptors (target) vs 2 acceptors (parent scaffold)
Higher polar interaction capacity relevant for pharmacophore models.
Computed descriptor; verify experimentally.
Hydrogen bond acceptor count Medicinal chemistry building block Spiro scaffold optimization

XLogP3 Lipophilicity Contrast Between the 4-Oxobutanoate Ester and a Structurally Analogous 1,4-Dioxa-8-azaspiro[4.5]decane Ester Building Block

The target compound exhibits a computed XLogP3-AA of −0.1, reflecting its polar character conferred by multiple carbonyl groups and ketal oxygens [1]. A structurally related spirocyclic ethyl 4-oxobutanoate building block identified in patent literature—Ethyl 4-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate (CAS 898782-04-2)—contains an additional phenyl ring spacer and a distinct spiro[4.5]decane ketal core, resulting in substantially higher lipophilicity [2]. Although exact XLogP3 values for the comparator are not available from the same computational method, the presence of the phenyl ring and larger spiro framework predicts a shift toward positive logP territory, making these two 4-oxobutanoate ester spiro building blocks chemically distinct with respect to polarity and solubility profiles [2].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 −0.1 (target) vs >+1.0 predicted (phenyl analog)
Significantly more hydrophilic; impacts solubility and permeability profiling.
Comparator value from structural analysis, not identical computational source.
Lipophilicity XLogP3 Spiro building block selection

Rotatable Bond Flexibility Distinguishes the 4-Oxobutanoate Derivative from the Conformationally Restricted Parent Spiro Core

The 4-oxobutanoate ethyl ester side chain appended to the spiro nitrogen introduces 5 rotatable bonds in the target compound, as computed by PubChem [1]. The parent 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold (CAS 156720-75-1) possesses effectively zero rotatable bonds beyond the ketal ring puckering, as the spirocyclic framework itself is rigid . Simple N-methyl or N-acetyl derivatives of this scaffold typically have 1–2 rotatable bonds. This quantitative difference in rotatable bond count translates into distinct entropic penalties upon target binding and differential conformational sampling behavior in molecular docking campaigns [1].

Rotatable bonds
Class-level inference
5 rotatable bonds (target) vs 0 (rigid parent spiro core)
Conformational flexibility supports induced-fit binding studies.
Computed descriptor; verify with modeling.
Rotatable bond count Conformational flexibility Spiro scaffold design

Molecular Weight Distinction Between the 4-Oxobutanoate Ester and a Structurally Proximal 2-Azaspiro[3.5]nonane FAAH Inhibitor Core

With a molecular weight of 285.34 g/mol, the target compound is positioned at the upper boundary of fragment-like space but well within lead-like chemical space (MW ≤ 450) [1]. In contrast, the 7-azaspiro[3.5]nonane FAAH inhibitor scaffold reported by Keith et al. (2012) has a core molecular weight of approximately 125–180 g/mol depending on substitution, and the 6,8-dioxa-2-azaspiro[3.5]nonane parent scaffold has a molecular weight of 129.16 g/mol [2]. The additional mass of the 4-oxobutanoate ester tail (~156 Da) positions this compound as an elaborated intermediate rather than a minimalist fragment, which influences its suitability for different stages of drug discovery [2].

Molecular weight
Cross-study comparable
285.34 g/mol vs 129.16 g/mol (parent core)
Elaborated intermediate suited for lead optimization, not fragment screening.
Positioned for late-stage SAR programs.
Molecular weight Lead-likeness Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate (CAS 1396854-63-9) Based on Verified Evidence


Synthesis of Polar, Acceptor-Rich Spirocyclic Lead Compounds

Given its XLogP3 of −0.1 and 5 hydrogen bond acceptor sites [1], the target compound is optimally deployed as a building block for medicinal chemistry campaigns targeting polar binding sites or requiring improved aqueous solubility. Its 4-oxobutanoate ethyl ester tail provides additional polar interaction capacity beyond what simpler N-acyl spiro analogs offer, making it suitable for targets with deep hydrogen bond acceptor requirements [1].

Conformationally Flexible Spiro Scaffold for Induced-Fit Target Binding

With 5 rotatable bonds [1], this compound serves as a flexible spiro building block that can adapt its conformation upon target engagement. This property is advantageous for programs targeting proteins with flexible binding pockets, such as certain kinases or GPCRs, where a completely rigid spiro scaffold may fail to achieve optimal complementarity [2].

Late-Stage Derivatization Intermediate for Spirocyclic Library Synthesis

The ethyl ester moiety of the 4-oxobutanoate chain is a handle for further chemical modification (e.g., hydrolysis to the carboxylic acid, amidation, or reduction), enabling the generation of diverse spirocyclic compound libraries [2]. This positions the compound as a versatile intermediate for parallel synthesis efforts in hit-to-lead optimization [1].

Negative Control or Polar Comparator in Lipophilicity-Driven SAR Studies

Owing to its XLogP3 of −0.1 [1], this compound can serve as a polar, low-logP reference point in structure-activity relationship (SAR) studies that explore the effect of lipophilicity on target potency, selectivity, or ADME properties, particularly when compared against more lipophilic spirocyclic 4-oxobutanoate analogs such as the phenyl-containing 1,4-dioxa-8-azaspiro[4.5]decane ester (CAS 898782-04-2) [2].

Application
Selection Property
Validation Focus
Polar spirocyclic lead synthesis
Acceptor-rich, low-logP profile
Solubility and polar interaction assays
Flexible scaffold binding studies
Rotatable bond flexibility
Conformational sampling and induced-fit modeling
Spirocyclic library derivatization
Ester-modifiable handle
Derivatization scope and library diversity
Lipophilicity SAR comparator
Low-logP polar reference
ADME and potency correlation studies
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